molecular formula C11H11BrFNO3 B14906781 Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate

Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate

Cat. No.: B14906781
M. Wt: 304.11 g/mol
InChI Key: ACWDRGCMLZMZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate is a synthetic organic compound with the molecular formula C11H11BrFNO3 This compound is characterized by the presence of a chromane ring system substituted with amino, bromo, and fluoro groups, as well as a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino, bromo, and fluoro substituents. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

    Chromane Core Formation: The chromane core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromo or fluoro groups to other functional groups.

    Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles or electrophiles such as amines, halides, or organometallic reagents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of dehalogenated products or amines.

    Substitution: Formation of substituted chromane derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate: shares structural similarities with other substituted chromane derivatives, such as:

Uniqueness

The unique combination of amino, bromo, and fluoro substituents in this compound imparts distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11BrFNO3

Molecular Weight

304.11 g/mol

IUPAC Name

methyl 4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylate

InChI

InChI=1S/C11H11BrFNO3/c1-16-10(15)11(14)4-5-17-9-6(11)2-3-7(12)8(9)13/h2-3H,4-5,14H2,1H3

InChI Key

ACWDRGCMLZMZSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOC2=C1C=CC(=C2F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.